molecular formula C6H12O B6153451 3-ethylcyclobutan-1-ol, Mixture of diastereomers CAS No. 69647-60-5

3-ethylcyclobutan-1-ol, Mixture of diastereomers

Cat. No.: B6153451
CAS No.: 69647-60-5
M. Wt: 100.16 g/mol
InChI Key: GMZYHUWOVZTDPC-UHFFFAOYSA-N
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Description

3-ethylcyclobutan-1-ol, Mixture of diastereomers, is a chemical compound with the molecular formula C6H12O and a molecular weight of 100.16 g/mol . This compound consists of a cyclobutane ring with an ethyl group and a hydroxyl group attached to it. The term “mixture of diastereomers” indicates that the compound exists in multiple stereoisomeric forms that are not mirror images of each other.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethylcyclobutan-1-ol typically involves the cyclization of suitable precursors under controlled conditions. One common method is the reduction of 3-ethylcyclobutanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of 3-ethylcyclobutan-1-ol may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. Additionally, purification steps like distillation or chromatography are employed to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions

3-ethylcyclobutan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form 3-ethylcyclobutanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be further reduced to form 3-ethylcyclobutane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in THF.

    Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in DCM.

Major Products

    Oxidation: 3-ethylcyclobutanone

    Reduction: 3-ethylcyclobutane

    Substitution: 3-ethylcyclobutyl chloride or 3-ethylcyclobutyl bromide

Scientific Research Applications

3-ethylcyclobutan-1-ol is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethylcyclobutan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutane ring provides a rigid framework that affects the compound’s overall conformation and steric properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclobutanol: Lacks the ethyl group, making it less sterically hindered.

    3-methylcyclobutan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    Cyclobutanone: The oxidized form of cyclobutanol, lacking the hydroxyl group.

Uniqueness

3-ethylcyclobutan-1-ol is unique due to the presence of both the ethyl group and the hydroxyl group on the cyclobutane ring. This combination of functional groups and the resulting diastereomeric mixture provide distinct stereochemical and reactivity profiles compared to its analogs .

Properties

IUPAC Name

3-ethylcyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-5-3-6(7)4-5/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZYHUWOVZTDPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69647-60-5
Record name 3-ethylcyclobutan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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